1H-Benzotriazole-7-carbonitrile
Overview
Description
1H-Benzotriazole-7-carbonitrile is a versatile chemical compound known for its unique properties and wide range of applications. It is a derivative of benzotriazole, a heterocyclic compound that has been extensively studied for its synthetic utility and biological activities. The compound is characterized by the presence of a nitrile group (-CN) attached to the benzotriazole ring, which imparts distinct chemical and physical properties.
Preparation Methods
1H-Benzotriazole-7-carbonitrile can be synthesized through various synthetic routes. One common method involves the reaction of benzotriazole with cyanogen bromide in the presence of a base. The reaction typically takes place in an organic solvent such as acetonitrile or dichloromethane, and the product is isolated through crystallization or chromatography .
Industrial production methods often involve the use of continuous flow reactors to ensure consistent quality and yield. These methods leverage the high reactivity of benzotriazole derivatives and the stability of the nitrile group to produce large quantities of this compound efficiently .
Chemical Reactions Analysis
1H-Benzotriazole-7-carbonitrile undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation, resulting in the formation of primary amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted benzotriazole derivatives .
Scientific Research Applications
1H-Benzotriazole-7-carbonitrile has found extensive use in scientific research due to its unique properties. Some of its applications include:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Mechanism of Action
The mechanism of action of 1H-Benzotriazole-7-carbonitrile involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. Additionally, the benzotriazole ring can engage in π-π stacking interactions and hydrogen bonding, allowing the compound to bind to enzymes and receptors with high affinity .
Comparison with Similar Compounds
1H-Benzotriazole-7-carbonitrile can be compared with other benzotriazole derivatives, such as:
1-Cyanobenzotriazole: Similar in structure but with the nitrile group attached to a different position on the benzotriazole ring.
4,5,6,7-Tetrabromo-1H-benzotriazole: A brominated derivative with enhanced reactivity and biological activity.
1H-Benzotriazole-1-carbonitrile: Another nitrile-substituted benzotriazole with distinct reactivity and applications
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique electronic and steric properties, making it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
2H-benzotriazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-4-5-2-1-3-6-7(5)10-11-9-6/h1-3H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQRJJNCVJYQES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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